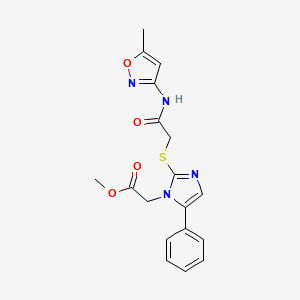

methyl 2-(2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-5-phenyl-1H-imidazol-1-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

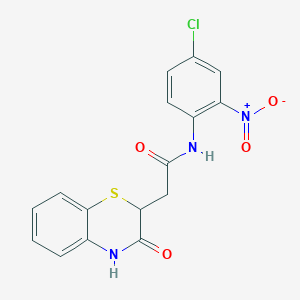

The compound of interest, methyl 2-(2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-5-phenyl-1H-imidazol-1-yl)acetate, is a multifaceted molecule that incorporates several functional groups and structural motifs common in medicinal chemistry. The presence of a 5-methylisoxazole ring suggests potential biological activity, as this substructure is found in various pharmacologically active compounds. The molecule also contains an imidazole ring, a common moiety in many drugs due to its resemblance to the histidine side chain in enzymes and proteins .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that include the formation of isoxazole rings, imidazole rings, and the introduction of various substituents. For instance, the preparation of a side-chain for cephem antibiotics starting from aminoisoxazoles involves skeletal rearrangement and further functionalization . Similarly, the synthesis of thiazole and oxadiazole derivatives from isoxazolyl thioureas demonstrates the versatility of isoxazole precursors in constructing complex heterocyclic systems . These methods could potentially be adapted for the synthesis of the compound , although the specific synthetic route for this molecule is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray diffraction, which provides precise bond lengths and angles . The isoxazole ring is typically planar, and the bond lengths for carbonyl groups in these systems are well-characterized. Theoretical calculations using methods like density functional theory (DFT) complement experimental data and provide insights into the electronic structure and reactivity of these molecules .

Chemical Reactions Analysis

Isoxazole and imidazole derivatives participate in various chemical reactions, including cyclocondensation with binucleophiles to form diverse heterocyclic compounds . The reactivity of these rings can be further manipulated through substitutions, as seen in the synthesis of iminothiazolidin-4-one acetate derivatives, which are potent aldose reductase inhibitors . The functional groups present in the compound of interest suggest that it may undergo similar reactions, contributing to its potential as a versatile synthetic intermediate or biologically active molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing isoxazole and imidazole rings are influenced by their molecular structure and substituents. Spectroscopic techniques such as FT-IR, UV-Vis, and NMR are commonly used to characterize these compounds . Theoretical calculations provide additional information on properties like dipole moments and polarizability, which are relevant to understanding the compound's behavior in different environments . The presence of electron-withdrawing or electron-donating groups can significantly affect the compound's reactivity and interactions with biological targets.

Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Activity

- Antibacterial Properties : Compounds similar to methyl 2-(2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-5-phenyl-1H-imidazol-1-yl)acetate have shown promising results in inhibiting the growth of various microbes such as E. coli, S. aureus, and Salmonella typhi. This suggests their potential as antibacterial agents (Desai et al., 2001).

Antimicrobial Evaluation

- Antimicrobial Efficacy : Related compounds have demonstrated moderate antimicrobial activity against various bacterial strains and fungi. This includes effectiveness against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, highlighting the potential for developing new antimicrobial agents (Moorthy et al., 2014).

Applications in Antibiotic Synthesis

- Role in Antibiotic Synthesis : Some derivatives of this compound have been used in the synthesis of certain cephem antibiotics, demonstrating their significance in the development of new antibiotic classes (Tatsuta et al., 1994).

Mecanismo De Acción

Target of Action

It is known that isoxazole derivatives have a broad spectrum of pharmacological properties . They have been used as key building blocks for drugs .

Mode of Action

It is known that isoxazole derivatives can exert remarkable effects through inhibiting different types of enzymes that play important roles in cell division .

Biochemical Pathways

The compound is likely to affect multiple biochemical pathways due to its potential to interact with various enzymes involved in cell division

Pharmacokinetics

It is known that the compound is a solid at room temperature , which might influence its absorption and distribution.

Result of Action

The compound has shown potential anticancer activity against certain carcinoma cell lines . .

Propiedades

IUPAC Name |

methyl 2-[2-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanyl-5-phenylimidazol-1-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O4S/c1-12-8-15(21-26-12)20-16(23)11-27-18-19-9-14(13-6-4-3-5-7-13)22(18)10-17(24)25-2/h3-9H,10-11H2,1-2H3,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIKWPJZBNJZHDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2CC(=O)OC)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-bromobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3017125.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B3017128.png)

![Ethyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate](/img/structure/B3017132.png)

![2-[(3-nitrobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone](/img/structure/B3017138.png)

![3-fluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B3017145.png)

![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B3017147.png)